molecular formula C8H13N3 B582165 1-Cyclopropylpiperazine-2-carbonitrile CAS No. 1311569-64-8

1-Cyclopropylpiperazine-2-carbonitrile

Cat. No.: B582165
CAS No.: 1311569-64-8
M. Wt: 151.213
InChI Key: HVIXJTLUHJSOIV-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperazine-2-carbonitrile is an organic compound with the molecular formula C8H13N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylpiperazine-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, which is a multicomponent reaction that forms a piperazine ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpiperazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an amine or an alcohol.

Scientific Research Applications

1-Cyclopropylpiperazine-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropylpiperazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the cyclopropyl and carbonitrile groups, which confer specific chemical and physical properties. These properties make it suitable for various applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

1-cyclopropylpiperazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-8-6-10-3-4-11(8)7-1-2-7/h7-8,10H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIXJTLUHJSOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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